Mitochondrial Branched-Chain Fatty Acid Beta-Oxidation: Defined Reaction Flux Constraints for 3-Oxo-(2S)-Methylisocapryloyl-CoA
In the Rat-GEM genome-scale metabolic model, the reaction forming 3-oxo-(2S)-methylisocapryloyl-CoA from 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA and NAD+ is assigned a quantitative flux bound of 0 to 1000 units, with the reaction designated as irreversible under physiological conditions [1]. The comparable reaction in the Worm-GEM model involving straight-chain acyl-CoA beta-oxidation intermediates (e.g., 3-oxooctanoyl-CoA formation) employs distinct EC number associations (EC 1.1.1.35 vs. EC 1.1.1.211 for the branched-chain pathway), reflecting differential enzyme specificity [2].
| Evidence Dimension | Metabolic flux constraint and enzyme specificity |
|---|---|
| Target Compound Data | Flux bound: 0 to 1000 (irreversible); Associated EC: 1.1.1.35; 1.1.1.211 |
| Comparator Or Baseline | Straight-chain 3-oxoacyl-CoA intermediates: EC 1.1.1.35 (typical) |
| Quantified Difference | Distinct enzyme commission numbers indicating pathway divergence; no direct kinetic comparative data available |
| Conditions | Rat-GEM and Worm-GEM genome-scale metabolic models; mitochondrial compartment; subsystem: Beta oxidation of branched-chain fatty acids |
Why This Matters
The irreversible reaction flux constraint and unique EC associations confirm that 3-oxo-(2S)-methylisocapryloyl-CoA occupies a distinct metabolic node not interchangeable with straight-chain 3-oxoacyl-CoAs in experimental or modeling contexts.
- [1] Metabolic Atlas. MAR03529: 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA [m] + NAD+ [m] ⇒ 3-oxo-(2S)-methylisocapryloyl-CoA [m] + H+ [m] + NADH [m]. Rat-GEM. Available at: https://ftp.metabolicatlas.org/explore/Rat-GEM/gem-browser/reaction/MAR03529 (accessed April 2026). View Source
- [2] Metabolic Atlas. MAR03530: 3-oxo-(2S)-methylisocapryloyl-CoA [m] + CoA [m] ⇒ 4-methyl-pentanoyl-CoA [m] + propanoyl-CoA [m]. Worm-GEM. Available at: https://ftp.metabolicatlas.org/explore/Worm-GEM/gem-browser/reaction/MAR03530 (accessed April 2026). View Source
